molecular formula C8H12BrNO B12953120 (S)-3-(1-Aminoethyl)phenol hydrobromide

(S)-3-(1-Aminoethyl)phenol hydrobromide

Cat. No.: B12953120
M. Wt: 218.09 g/mol
InChI Key: LALFPZUORLABBJ-RGMNGODLSA-N
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Description

(S)-3-(1-Aminoethyl)phenol hydrobromide is a chemical compound with significant importance in various scientific fields It is a derivative of phenol, where the phenol ring is substituted with an aminoethyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminoethyl)phenol hydrobromide typically involves the reaction of (S)-3-(1-Aminoethyl)phenol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process involves dissolving (S)-3-(1-Aminoethyl)phenol in a suitable solvent, followed by the addition of hydrobromic acid. The reaction mixture is then stirred at a specific temperature until the reaction is complete. The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Aminoethyl)phenol hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst or under specific pH conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: A wide range of substituted phenol derivatives, depending on the electrophile used.

Scientific Research Applications

(S)-3-(1-Aminoethyl)phenol hydrobromide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminoethyl)phenol hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-3-(1-Aminoethyl)phenol hydrobromide can be compared with other similar compounds, such as:

    Phenol: The parent compound, which lacks the aminoethyl group.

    4-(1-Aminoethyl)phenol: A positional isomer with the aminoethyl group at the para position.

    2-(1-Aminoethyl)phenol: Another positional isomer with the aminoethyl group at the ortho position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12BrNO

Molecular Weight

218.09 g/mol

IUPAC Name

3-[(1S)-1-aminoethyl]phenol;hydrobromide

InChI

InChI=1S/C8H11NO.BrH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1

InChI Key

LALFPZUORLABBJ-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)O)N.Br

Canonical SMILES

CC(C1=CC(=CC=C1)O)N.Br

Origin of Product

United States

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